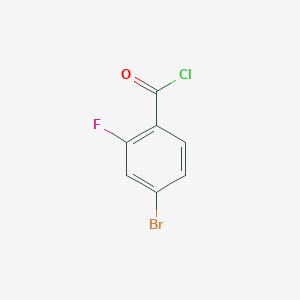

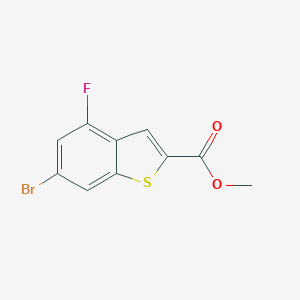

甲基6-溴-4-氟-1-苯并噻吩-2-羧酸甲酯

描述

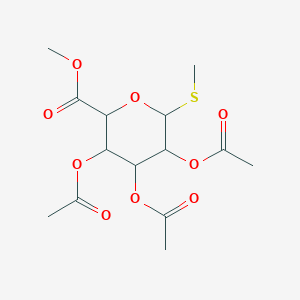

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a compound that is likely to be of interest due to its structural features, which include a benzothiophene ring system substituted with bromo, fluoro, and carboxylate functional groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, characterization, and properties are discussed, which can provide insights into the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related benzothiophene derivatives is well-documented. For instance, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent . Similarly, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involved an electrochemical reduction process in anhydrous dimethylformamide, following an ECE mechanism . These methods could potentially be adapted for the synthesis of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been characterized using various techniques. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate would also exhibit specific bonding patterns and geometries that could be elucidated through similar analytical methods.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be inferred from the studies on their chemical reactions. For instance, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates showed that the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated to form methyl 1-benzothiophene-2-carboxylate . This indicates that the bromo and fluoro substituents on the benzothiophene ring of the target compound may undergo similar reductive transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be diverse. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . The FT-IR, molecular structure, and HOMO-LUMO analysis of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate provided insights into the vibrational wavenumbers, geometrical parameters, and electronic properties of the molecule . These studies suggest that methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate would also have distinct physical and chemical properties that could be characterized through similar analytical techniques.

科学研究应用

化学合成与材料科学

甲基6-溴-4-氟-1-苯并噻吩-2-羧酸甲酯是合成复杂有机化合物中的重要中间体。制备类似化合物如2-氟-4-溴联苯,这是制造非甾体类抗炎和镇痛材料的关键中间体,展示了卤代苯并噻吩在药物化学中的实用性。合成涉及交叉偶联反应和重氮化反应,突出了该化合物在创造药理活性分子中的作用(Qiu et al., 2009)。

超分子化学

苯并噻吩衍生物在超分子化学中起着重要作用,它们作为自组装系统的构建单元。这种系统对于发展纳米技术、聚合物加工和生物医学应用至关重要。苯-1,3,5-三羧酰胺等相关化合物能够形成由氢键稳定的一维纳米尺寸棒状结构,展示了苯并噻吩衍生物在创建有序的高阶结构中的潜力(Cantekin, de Greef, & Palmans, 2012)。

抗癌研究

在抗癌研究中,对苯并噻吩衍生物的结构修饰已经被探索,以开发具有强大抗迁移和抗增殖活性的化合物。这些活性对于癌症治疗至关重要,目标是抑制癌细胞生长并预防转移。当附加到苯并噻吩衍生物上时,氟、甲氧基和溴等官能团在各种抗癌研究中显示出有效性,强调了这些化合物在设计新型抗癌药物中的重要性(Liew et al., 2020)。

环境和分析化学

苯并噻吩衍生物还在环境和分析化学中找到应用。例如,在各种环境基质中检测和分析合成酚类抗氧化剂(SPAs)指向了苯并噻吩衍生物在监测环境污染物中的重要性。由于它们的稳定性和特定化学性质,这些化合物可作为研究污染源和分布模式的标记物或示踪剂(Liu & Mabury, 2020)。

安全和危害

未来方向

Thiophene and its substituted derivatives, including “Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate”, have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, making them a topic of interest for medicinal chemists .

作用机制

Target of Action

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate is a derivative of the thiophene compound . Thiophene-based analogs have been identified as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of biological effects . The specific interactions of Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate with its targets would need further investigation.

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

The compound’s molecular weight is 271.130 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a thiophene derivative, it is expected to have a range of biological activities . .

属性

IUPAC Name |

methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(12)2-5(11)3-8(6)15-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDUZMNLBMBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2S1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597327 | |

| Record name | Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

CAS RN |

154650-60-9 | |

| Record name | Methyl 6-bromo-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154650-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)